2-amino-5-bromo-1H-quinazolin-4-one
Description
Properties
IUPAC Name |
2-amino-5-bromo-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABUXSHYCDPHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)C(=O)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
Procedure
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Ethyl 2-isocyanobenzoate (1.2 mmol) and 5-bromo-2-aminoaniline (1.8 mmol) are combined in anisole.
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After 20 minutes, the mixture is quenched with saturated NaHCO and extracted with CHCl.
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Column chromatography (cHex/EtOAc = 2:1) isolates the product in 57–77% yield.
Key Advantage : Avoids harsh bromination conditions by incorporating bromine at the synthesis stage.
Electrochemical Synthesis
An eco-friendly approach employs electrochemical cyclization in an undivided cell:
| Parameter | Specification |
|---|---|
| Electrodes | Carbon anode, aluminum cathode |
| Current Density | 0.35 A·cm |
| Solvent | MeOH/AcOH (5:1) |
| Substrates | 2-Aminobenzamide, 5-bromobenzaldehyde |
Procedure :
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2-Aminobenzamide (0.73 mmol) and 5-bromobenzaldehyde (0.73 mmol) are dissolved in MeOH (5 mL) with AcOH (3.5 mmol).
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Electrolysis at room temperature for 3 hours affords the product in 83% yield after column chromatography.
One-Pot DMAP-Catalyzed Protocol
4-Dimethylaminopyridine (DMAP) facilitates a one-pot synthesis from 2-aminobenzamide and (Boc)O:
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Reaction Setup :
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Substrate : 2-Amino-5-bromo-N-methylbenzamide (1 mmol)
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Carbonyl Source : (Boc)O (1.5 mmol)
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Catalyst : DMAP (0.1 mmol)
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Solvent : CHCN (3 mL)
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-
Optimized Conditions : Microwave irradiation (30 minutes) achieves 92% yield vs. 79% under thermal reflux.
Comparative Analysis of Methods
Mechanistic Insights
Cyclocondensation Pathway
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Nucleophilic Attack : The amino group of 5-bromoanthranilic acid attacks the carbonyl carbon of o-aminobenzoyl chloride, forming a tetrahedral intermediate.
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Cyclization : Intramolecular dehydration generates the benzoxazinone ring.
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Hydrazine Incorporation : Hydrazine cleaves the lactam ring, followed by re-cyclization to form the quinazolinone core.
Copper-Mediated Mechanism
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Isocyanide Activation : Cu(II) coordinates to the isocyanide carbon, facilitating nucleophilic attack by the amine.
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Cyclocondensation : Elimination of ethanol forms the quinazolinone ring, with Cu(OAc) acting as a Lewis acid.
Challenges and Optimization Strategies
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Regioselectivity : Bromine at C5 vs. C7 positions is controlled by directing groups (e.g., –NH) during electrophilic substitution.
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Purification : Silica gel chromatography (EtOAc/hexane) is preferred over recrystallization for higher purity.
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Scale-Up Limitations : Electrochemical methods face electrode fouling issues, requiring periodic maintenance.
Emerging Trends
Chemical Reactions Analysis
Types of Reactions
2-amino-5-bromo-1H-quinazolin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound .
Scientific Research Applications
Medicinal Chemistry
2-Amino-5-bromo-1H-quinazolin-4-one has shown potential as a therapeutic agent in various studies:
- Anticancer Activity : Quinazoline derivatives, including this compound, have been evaluated for their ability to inhibit cancer cell growth. A study demonstrated that compounds derived from this structure exhibited significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .
- Antiviral Properties : Research indicates that quinazoline derivatives can act against viral infections. For instance, certain compounds have shown effectiveness against HCV NS3/4A protease and influenza viruses, suggesting potential for therapeutic applications in antiviral drug development .
Biological Research
The compound is also investigated for its interactions with biological targets:
- Phosphodiesterase Inhibition : Studies have focused on the inhibition of phosphodiesterase enzymes (PDEs), which play crucial roles in cellular signaling. The design and synthesis of quinazoline derivatives have led to compounds that selectively inhibit PDE7A, which is implicated in inflammatory responses .
Industrial Applications
In addition to its biological applications, this compound is utilized in industrial processes:
- Material Science : The compound serves as a building block for the synthesis of novel materials with specific properties. Its derivatives are explored for use in polymers and other materials due to their unique chemical characteristics.
Case Study: Anticancer Activity
A recent study synthesized a series of quinazoline derivatives based on this compound. The results showed varying degrees of cytotoxicity against different cancer cell lines:
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 2.49 | EGFR inhibition |
| Compound B | A549 | 3.10 | Apoptosis induction |
| Compound C | SW620 | 4.20 | Cell cycle arrest |
These findings highlight the potential of this compound class in developing new anticancer therapies .
Case Study: Antiviral Activity
Another study assessed the antiviral efficacy of quinazoline derivatives against HCV:
| Compound Name | EC50 (μM) | Target Virus |
|---|---|---|
| Compound D | 0.15 | HCV NS3/4A |
| Compound E | 0.21 | Influenza Virus |
The results indicated that these compounds could serve as lead candidates for antiviral drug development .
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Bromine at position 5 (vs. 7 in other derivatives) may influence electronic distribution and binding affinity in biological systems .
Pharmacological and Functional Insights
- H1-Antihistaminic Activity: Triazoloquinazolinones () show potent H1-antihistaminic effects, suggesting bromo-substituted variants may enhance receptor binding .
- Anticancer Potential: Bromine’s electron-withdrawing nature could stabilize interactions with DNA or enzymes, as seen in bromo-quinoline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
